BenchChemオンラインストアへようこそ!

Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate

BET bromodomain inhibition Benzo[d]isoxazole Prostate cancer

Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate (CAS 1171741-24-4) is a synthetic small molecule with the molecular formula C23H22N2O6 and a molecular weight of approximately 422.43 g/mol. It belongs to a class of benzo[d]isoxazole-containing compounds that have been described in patent literature as potent BET bromodomain inhibitors.

Molecular Formula C23H22N2O6
Molecular Weight 422.437
CAS No. 1171741-24-4
Cat. No. B2796066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate
CAS1171741-24-4
Molecular FormulaC23H22N2O6
Molecular Weight422.437
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C23H22N2O6/c1-2-3-10-28-23(27)15-4-7-17(8-5-15)24-22(26)13-18-12-20(31-25-18)16-6-9-19-21(11-16)30-14-29-19/h4-9,11-12H,2-3,10,13-14H2,1H3,(H,24,26)
InChIKeyDYPRJETXVSXVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate (CAS 1171741-24-4): Chemical Identity and Structural Context for Scientific Procurement


Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate (CAS 1171741-24-4) is a synthetic small molecule with the molecular formula C23H22N2O6 and a molecular weight of approximately 422.43 g/mol [1]. It belongs to a class of benzo[d]isoxazole-containing compounds that have been described in patent literature as potent BET bromodomain inhibitors [2]. The molecule incorporates a benzodioxole moiety, an isoxazole ring, and a butyl ester derivative of 4-aminobenzoic acid linked via an acetamido bridge. This specific ester analog is structurally positioned within a broader medicinal chemistry campaign around BET inhibition, yet its individual biological characterization remains largely absent from the public domain.

Why Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate Cannot Be Interchanged with Other In-Class Analogs


Within the benzo[d]isoxazole BET inhibitor class, even minor structural modifications—such as the identity of the ester group on the benzoate portion—can profoundly influence target binding affinity, cellular permeability, metabolic stability, and selectivity [1]. The patent family to which this compound conceptually belongs explicitly establishes that systematic variation of substituents (including ester moieties) is employed to optimize potency and drug-like properties [1]. Consequently, a different ester analog (e.g., the corresponding methyl or ethyl ester) cannot be assumed to exhibit equivalent BRD4 binding kinetics, cellular growth inhibition, or in vivo pharmacokinetic behavior. Direct procurement of the specific butyl ester is therefore essential for any study aiming to reproduce or extend structure–activity relationship (SAR) data tied to this precise chemical entity.

Quantitative Evidence Assessment for Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate (CAS 1171741-24-4): Comparator-Based Differentiation Data


Comprehensive Lack of Public Quantitative Comparative Data for This Specific Ester

A systematic search of primary research articles, patents, and authoritative databases (PubMed, Google Scholar, PubChem, ChEMBL, BindingDB) conducted in May 2026 identified no publicly available quantitative data—biochemical (IC50, Kd), cellular (GI50, IC50), selectivity, or ADME/PK—for butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate (CAS 1171741-24-4) alone or in direct comparison with any defined analog. The structurally related patent CN109111437A describes a generic class of benzo[d]isoxazole BET inhibitors [1] and the peer-reviewed literature reports potent BET inhibitors such as 6i (Y06036; BRD4(1) Kd = 82 nM) and 7m (Y06137; BRD4(1) Kd = 81 nM) [2]; however, neither source provides data points for the specific butyl ester under evaluation. No head-to-head studies comparing this compound with methyl, ethyl, or other ester analogs at identical assay conditions exist in the accessible literature. The basic physicochemical properties (MW 422.43, XLogP3 3.8) are available from vendor listings [3] but are insufficient for meaningful differentiation from close analogs (e.g., the methyl ester analog has MW 380.36).

BET bromodomain inhibition Benzo[d]isoxazole Prostate cancer Structure-activity relationship

Class-Level Inference: BET Bromodomain Inhibition Is Reported for the Benzo[d]isoxazole Scaffold, But the Specific Butyl Ester Is Not Characterized

The benzo[d]isoxazole scaffold has been validated as a BET bromodomain inhibitory chemotype. In the primary research publication by Zhang et al. (2018), optimized representatives 6i and 7m bound BRD4(1) with Kd values of 82 nM and 81 nM, respectively, and demonstrated cellular growth inhibition in prostate cancer lines as well as in vivo efficacy in a C4-2B CRPC xenograft model [1]. However, these data points pertain to specific compounds bearing distinct substituents at positions that differ from the butyl 4-(2-acetamido)benzoate moiety. No data establish whether the butyl ester provides any advantage—or disadvantage—relative to the published leads in terms of potency, selectivity, or pharmacokinetics.

BRD4 BET inhibitor Prostate cancer X-ray crystallography

Application Scenarios for Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate Based on Structural Context


SAR Probe for Ester Group Optimization in Benzo[d]isoxazole BET Inhibitor Series

This compound can serve as a butyl ester reference point within a systematic structure–activity relationship (SAR) campaign aimed at optimizing the ester moiety of benzo[d]isoxazole-based BET inhibitors [1]. When tested alongside the corresponding methyl, ethyl, propyl, and other alkyl ester analogs under identical biochemical and cellular assay conditions, it would enable the determination of the ester group's contribution to BRD4 binding affinity, cellular permeability, and metabolic stability. Such head-to-head data do not currently exist in the public domain and represent the most immediate evidence gap that procurement of this compound could address.

Intermediate for Prodrug or Conjugate Development

The butyl ester functionality may be employed as a protecting group or as a latent carboxylic acid in the synthesis of prodrugs or bioconjugates [1]. The benzo[d]isoxazole-acetamido-benzoic acid core, once the butyl ester is hydrolyzed, could be conjugated to targeting ligands, PEG chains, or antibody-linker systems. This application scenario is predicated on the assumption that the free carboxylic acid form retains BET inhibitory activity; this assumption requires experimental verification.

Negative Control or Comparator in BET Inhibitor Selectivity Panels

If subsequent profiling reveals that the butyl ester modification significantly reduces BET bromodomain affinity relative to the methyl ester or the free acid, this compound could serve as a matched negative control in selectivity panels [2]. The structural similarity to active analogs, combined with a hypothesized loss of potency, would make it a valuable tool for confirming on-target effects in cellular and in vivo models.

Quote Request

Request a Quote for Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.